molecular formula C11H14FN5 B1490169 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098070-03-0

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1490169
CAS No.: 2098070-03-0
M. Wt: 235.26 g/mol
InChI Key: DYPMITBKZJGRAD-UHFFFAOYSA-N
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Description

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic compound characterized by its distinct molecular structure. This compound is part of a class of pyrazole derivatives known for their significant applications in various scientific fields. Its unique composition, combining a pyrazole core with a fluoroethyl group, grants it distinctive chemical properties and potential utility in diverse research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multiple steps starting from basic organic molecules:

  • Formation of the pyrazole core: : This step usually involves a cyclization reaction between a hydrazine and a 1,3-diketone.

  • Introduction of the pyrazinyl group: : This can be achieved through a cross-coupling reaction such as Suzuki or Heck coupling.

  • Attachment of the 2-fluoroethyl group: : This step often involves nucleophilic substitution reactions.

  • N-methylation: : This is typically the final step, introducing the methyl group using reagents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production would scale these synthetic steps, optimizing conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow techniques and advanced purification processes like crystallization or chromatography would be employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, which may alter the fluoroethyl group or the pyrazole ring.

  • Reduction: : Reduction reactions can target the nitrogen or the fluorine substituent in the compound.

  • Substitution: : Nucleophilic substitution reactions can replace the fluoroethyl group or modify the pyrazole and pyrazinyl rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with catalysts.

  • Substituents: : Halogens (chlorine, bromine), nitrogen nucleophiles.

Major Products Formed

Depending on the reaction conditions and the reagents used, the compound can form various oxidized, reduced, or substituted products with potentially different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is used as a building block for synthesizing more complex molecules, allowing researchers to explore new chemical reactions and pathways.

Biology

Its distinct molecular structure enables it to interact with various biological targets, making it a useful tool in studying enzyme functions and receptor-ligand interactions.

Medicine

The compound’s potential therapeutic effects are being explored, particularly its role as an inhibitor in specific metabolic pathways. This could lead to the development of new drugs for treating diseases.

Industry

In industrial applications, the compound can serve as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine exerts its effects primarily through interactions at the molecular level, targeting enzymes and receptors. The fluoroethyl group and the pyrazole ring play crucial roles in binding to active sites, influencing metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Comparison Highlights

  • Structural Uniqueness: : The combination of a fluoroethyl group with a pyrazole core and a pyrazinyl substituent is relatively rare, enhancing its specificity and potential effectiveness in targeted applications.

  • Similar Compounds: : Compounds such as 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole or N-methyl-1-(pyrazin-2-yl)-1H-pyrazole share similarities but lack the fluoroethyl group, which may significantly alter their chemical behavior and application potential.

Overall, 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine stands out due to its unique structure and wide-ranging applicability in various scientific fields. Its potential to drive advancements in chemistry, biology, and medicine underscores its significance as a versatile compound.

Properties

IUPAC Name

1-[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN5/c1-13-7-9-6-10(16-17(9)5-2-12)11-8-14-3-4-15-11/h3-4,6,8,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPMITBKZJGRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1CCF)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 3
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 4
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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